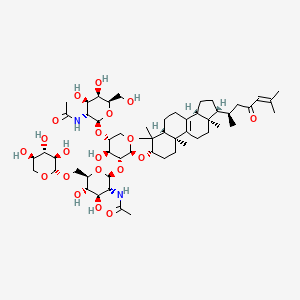

Sarasinoside C1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C55H88N2O20 |

|---|---|

Molecular Weight |

1097.3 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(3R,4S,5R,6S)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-[[(3S,5R,10S,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-4-oxohept-5-en-2-yl]-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C55H88N2O20/c1-24(2)18-28(61)19-25(3)30-11-12-31-29-10-13-37-53(6,7)38(15-17-55(37,9)32(29)14-16-54(30,31)8)76-52-48(44(66)36(23-72-52)75-49-39(56-26(4)59)45(67)42(64)34(20-58)73-49)77-50-40(57-27(5)60)46(68)43(65)35(74-50)22-71-51-47(69)41(63)33(62)21-70-51/h18,25,30-31,33-52,58,62-69H,10-17,19-23H2,1-9H3,(H,56,59)(H,57,60)/t25-,30-,31+,33-,34-,35-,36-,37+,38+,39-,40-,41+,42+,43-,44+,45-,46-,47-,48-,49+,50+,51+,52+,54-,55-/m1/s1 |

InChI Key |

WQPAMXVSIZMQQI-MIKXQZHOSA-N |

Isomeric SMILES |

C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)NC(=O)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)NC(=O)C)C)C |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)NC(=O)C)C)C |

Synonyms |

sarasinoside C1 sarasinoside-C1 |

Origin of Product |

United States |

Foundational & Exploratory

Sarasinoside C1: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarasinoside C1 is a complex norlanostane-triterpenoid oligoglycoside, a class of natural products that has garnered significant interest within the scientific community due to its unique chemical architecture and potential pharmacological activities. These compounds are predominantly found in marine sponges and are characterized by a triterpenoid aglycone core linked to a carbohydrate chain. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and a putative biosynthetic pathway, offering valuable insights for researchers in natural product chemistry, marine biotechnology, and drug discovery.

Natural Source and Abundance

This compound is a secondary metabolite produced by marine sponges. To date, it has been isolated from two primary species:

These sponges are typically found in the marine environments of the Pacific Ocean, including locations such as the Bismarck Sea and Palau. The abundance of this compound can vary depending on the specific sponge species, geographical location, and environmental conditions. While it is described as a major metabolite in some extracts, precise quantitative yields from published studies are often not specified.

Quantitative Data on Extraction

The following table summarizes the available quantitative data from a representative extraction of this compound from the marine sponge Melophlus sarasinorum.

| Parameter | Value | Unit | Source |

| Starting Material (Freeze-dried sponge) | 78.7 | g | [1] |

| Crude Extract | 8.7 | g | [1] |

| Final Yield of Pure this compound | Not Reported | - | - |

Extraction and Isolation: Experimental Protocols

The isolation of this compound from its natural source is a multi-step process involving solvent extraction followed by chromatographic purification. The following protocol is based on the methodology described for the isolation from Melophlus sarasinorum.[1]

Extraction

-

Preparation of Sponge Material: The sponge material is freeze-dried to remove water content.

-

Solvent Extraction: The dried sponge material (78.7 g) is subjected to exhaustive extraction with a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂). This process is typically repeated three times to ensure complete extraction of the secondary metabolites.

-

Crude Extract Preparation: The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract (8.7 g).

Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using C-18 reversed-phase vacuum liquid chromatography. A gradient of decreasing solvent polarity is employed, starting with more polar solvents and gradually moving to less polar solvents.

-

Fraction Collection: Fractions are eluted with varying ratios of methanol (CH₃OH) and water (H₂O), such as 3:1 CH₃OH/H₂O, followed by pure CH₃OH.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are then subjected to further purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate pure this compound and its analogues.

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques, including:

-

1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed information about the carbon and proton framework of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular formula of the compound.

The molecular formula of this compound has been determined to be C₅₅H₈₇N₂O₂₀.[1]

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on its norlanostane triterpenoid structure, a putative pathway can be proposed, starting from the well-established mevalonate (MVA) pathway for isoprenoid biosynthesis.

Putative Biosynthetic Pathway

The biosynthesis is thought to proceed through the following key stages:

-

Formation of Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): Acetyl-CoA is converted to IPP and its isomer DMAPP via the mevalonate pathway.

-

Synthesis of Squalene: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase to produce squalene.

-

Cyclization to Lanosterol: Squalene is epoxidized to 2,3-oxidosqualene, which is then cyclized by an oxidosqualene cyclase to form the tetracyclic triterpenoid, lanosterol.

-

Formation of the Norlanostane Aglycone: The lanosterol backbone undergoes a series of post-cyclization modifications, including demethylation (loss of a methyl group, leading to the "nor" designation), oxidation, and other rearrangements, likely catalyzed by cytochrome P450 monooxygenases, to form the specific norlanostane aglycone of this compound.

-

Glycosylation: The aglycone is then sequentially glycosylated by specific glycosyltransferases, which attach the four sugar units (a tetraose moiety) to the triterpenoid core to yield the final this compound molecule. The sugar chain consists of β-D-Xylp-(1→6)-β-D-GlcNAcp-(1→2)-[β-D-GalNAcp-(1→4)]-β-D-Xylp.[2]

Visualizations

Experimental Workflow for Extraction and Isolation

Caption: Workflow for the extraction and isolation of this compound.

Putative Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Sarasinoside C1

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, a complex triterpenoidal oligoglycoside. The information is compiled from various scientific sources, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action to support further research and development.

Core Physical and Chemical Properties

This compound is a 30-norlanostane saponin isolated from the marine sponge Melophlus sarasinorum.[1][2] It is characterized by a triterpenoid aglycone core linked to a tetraose moiety.[2][3] The compound is typically isolated as a yellowish, amorphous solid.[1][2]

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Yellowish, amorphous solid | [1][2] |

| Molecular Formula | C₅₅H₈₇N₂O₂₀ | [1][2] |

| Molecular Weight (Monoisotopic) | 1097.5908 g/mol (Calculated from [M+H]⁺) | [1][2] |

| [M+H]⁺ (HRESIMS) | m/z 1097.6000 | [1][2] |

| Core Skeleton | 30-norlanostane | [1] |

| Carbohydrate Moiety | β-d-Xylp-(1→6)-β-d-GlcNAcp-(1→2)-[β-d-GalNAcp-(1→4)]-β-d-Xylp | [2][3] |

Spectral Data

The structure of this compound was elucidated through extensive spectroscopic analysis, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and various Nuclear Magnetic Resonance (NMR) techniques.

Table 2: Key Spectroscopic Data for this compound in CD₃OD

| Data Type | Key Signals and Observations | Source |

| (+)-HRESIMS | A protonated adduct [M+H]⁺ was observed at m/z 1097.6000, confirming the molecular formula C₅₅H₈₇N₂O₂₀. | [1][2] |

| ¹³C NMR (Aglycone) | Characteristic signals for the C-24/C-25 unsaturated ketone side-chain include: δC 204.0 (C-23), δC 125.2 (C-24), and δC 157.0 (C-25). | [2] |

| ¹H NMR (Aglycone) | Key signals for the side-chain include: δH 6.16 (br s, H-24), δH 1.91 (s, 3H, H-26), and δH 2.12 (s, 3H, H-27). | [2] |

| ¹³C NMR (Glycoside) | Four anomeric carbon signals were identified at: δC 105.7 (C-1'), δC 102.1 (C-1''), δC 105.2 (C-1'''), and δC 102.4 (C-1''''). | [2] |

| ¹H NMR (Glycoside) | Four anomeric proton signals were identified at: δH 4.35 (d, J = 7.0 Hz, H-1'), δH 4.88 (d, J = 7.5 Hz, H-1''), δH 4.42 (d, J = 7.5 Hz, H-1'''), and δH 4.47 (d, J = 8.0 Hz, H-1''''). | [2] |

Experimental Protocols

Isolation and Purification of this compound

The following protocol outlines the general procedure for extracting and isolating this compound from its natural source, the marine sponge Melophlus sarasinorum.

-

Extraction : The freeze-dried and ground sponge material (e.g., 78.7 g) is extracted exhaustively (typically three times) with a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂).[1][2]

-

Solvent Removal : The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.

-

Fractionation : The crude extract is subjected to fractionation using C-18 Vacuum Liquid Chromatography (VLC). A stepwise gradient of decreasing solvent polarity is employed, typically starting with water and progressing to methanol.

-

Prefraction Purification : Fractions containing the target compounds, often those eluted with CH₃OH/H₂O (3:1) and pure CH₃OH, are collected for further purification.[1][2]

-

Final Purification : The final purification of this compound is achieved using High-Performance Liquid Chromatography (HPLC), typically on a C-18 column.[1][2]

References

- 1. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea | Semantic Scholar [semanticscholar.org]

Sarasinoside C1: A Comprehensive Technical Overview of a Marine Norlanostane Triterpenoid Glycoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sarasinoside C1 is a complex norlanostane triterpenoid saponin originally isolated from the marine sponge Melophlus sarasinorum. As a member of the sarasinoside family, it is characterized by a 30-norlanostane aglycone core and a complex oligosaccharide chain. This technical guide provides a detailed overview of the molecular characteristics, biological activities, and experimental methodologies related to this compound. It is intended to serve as a resource for researchers in natural product chemistry, marine biotechnology, and pharmacology who are interested in the potential applications of this and related marine-derived compounds. The guide summarizes the physicochemical properties of this compound, outlines its known cytotoxic and antifungal activities, and provides detailed experimental protocols for its isolation and biological evaluation. Furthermore, it presents a generalized signaling pathway for the mechanism of action of cytotoxic triterpenoid saponins, as the specific molecular cascade for this compound has yet to be fully elucidated.

Molecular Profile of this compound

This compound is a glycoside with a complex structure, contributing to its significant molecular weight. Its molecular formula has been determined through high-resolution mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₅₅H₈₇N₂O₂₀ | [1] |

| (for the protonated molecule [M+H]⁺) | ||

| Molecular Weight | ~1097.29 g/mol | N/A |

| Mass Spectrometry | m/z 1097.6000 [M+H]⁺ | [1] |

Biological Activity

This compound is a member of the broader sarasinoside family of marine natural products, which have demonstrated a range of biological activities. While the activity of this compound itself is sometimes considered modest by current screening standards, related sarasinosides have shown more potent effects.

Cytotoxic Activity

Various sarasinosides have been reported to exhibit cytotoxicity against several cancer cell lines. This activity is a common feature of triterpenoid saponins, which are known to interact with cell membranes and induce apoptosis. The cytotoxic potential of these compounds is influenced by both the structure of the aglycone and the composition of the sugar side chains.

Antifungal Activity

Certain sarasinosides have also displayed antifungal properties, particularly against yeasts such as Saccharomyces cerevisiae. The proposed mechanism for the antifungal action of triterpenoid saponins involves their interaction with sterols, primarily ergosterol, in the fungal cell membrane. This interaction can lead to the formation of pores, disrupting membrane integrity and causing cell death.

Other Activities

Recent computational studies have suggested that sarasinosides may have antifouling properties through the inhibition of acetylcholinesterase (AChE). However, this has not yet been experimentally validated for this compound.

Proposed Mechanism of Action

The precise signaling pathway for this compound has not been definitively established. However, based on studies of other cytotoxic triterpenoid saponins, a general mechanism involving the induction of apoptosis is widely proposed. This can occur through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

The antifungal activity of triterpenoid saponins is primarily attributed to their interaction with fungal cell membrane sterols.

Experimental Protocols

The study of this compound involves a multi-step process from isolation to biological characterization.

Isolation and Purification Workflow

The isolation of this compound from its natural source, the marine sponge Melophlus sarasinorum, is a critical first step.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 24-72 hours). Include appropriate vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Add the fungal inoculum to each well. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined by visual inspection or by measuring absorbance.

Conclusion and Future Directions

This compound represents a class of structurally complex marine natural products with potential, yet underexplored, pharmacological activities. While the broader family of sarasinosides has shown promise as cytotoxic and antifungal agents, further investigation into the specific biological activities and mechanisms of action of this compound is warranted. Elucidation of its precise molecular targets and signaling pathways will be crucial for any future drug development efforts. The detailed protocols provided herein offer a foundation for researchers to pursue further studies on this and other related marine-derived compounds.

References

A Comprehensive Spectroscopic Guide to Sarasinoside C1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Sarasinoside C1, a complex norlanostane-triterpenoid oligoglycoside. Originally isolated from the Palauan marine sponge Asteropus sarasinosum, this marine natural product has been more recently identified in the sponge Melophlus sarasinorum.[1] The structural complexity and potential biological activities of sarasinosides make them of significant interest to the scientific community.

This document summarizes the High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) data for this compound, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental methodologies, based on established protocols for the isolation and characterization of marine saponins, are also provided.

High-Resolution Mass Spectrometry (HRESIMS) Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound, positive-ion mode HRESIMS analysis was utilized to determine its molecular formula.

| Parameter | Value | Reference |

| Molecular Formula | C₅₅H₈₇N₂O₂₀ | [2] |

| Ionization Mode | Positive (+) | [2] |

| Adduct | [M+H]⁺ | [2] |

| Observed m/z | 1097.6000 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The following data represents the full assignment for the compound in deuterated methanol (CD₃OD), which allows for straightforward comparison with other analogues in this class.[2]

Table 1: ¹H and ¹³C NMR Data for the Glycoside Moiety of this compound in CD₃OD. [1]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| β-D-Xylose | ||

| 1' | 105.7 | 4.35, d (7.5) |

| 2' | 79.4 | 3.68 |

| 3' | 77.1 | 3.54 |

| 4' | 79.4 | 3.65 |

| 5' | 66.8 | 3.28, 3.94 |

| β-D-GlcNAc | ||

| 1'' | 102.1 | 4.88, d (7.5) |

| 2'' | 58.0 | 3.69 |

| 3'' | 77.0 | 3.44 |

| 4'' | 72.5 | 3.23 |

| 5'' | 78.5 | 3.69 |

| 6'' | 62.1 | 3.75, 3.88 |

| N-Ac | 23.3, 175.5 | 1.98, s |

| β-D-GalNAc | ||

| 1''' | 105.2 | 4.42, d (7.5) |

| 2''' | 54.3 | 3.84 |

| 3''' | 76.5 | 3.55 |

| 4''' | 70.8 | 3.88 |

| 5''' | 77.0 | 3.75 |

| 6''' | 62.6 | 3.72 |

| N-Ac | 23.2, 175.7 | 1.97, s |

| β-D-Xylose | ||

| 1'''' | 102.4 | 4.47, d (8.0) |

| 2'''' | 75.1 | 3.19 |

| 3'''' | 76.9 | 3.33 |

| 4'''' | 71.0 | 3.49 |

| 5'''' | 66.9 | 3.19, 3.84 |

Table 2: Key ¹H and ¹³C NMR Resonances for the Aglycone Moiety of this compound in CD₃OD.

While the complete NMR data for the aglycone was detailed in the supporting information of the source publication, the following key signals for the characteristic C-24/C-25 unsaturated ketone side-chain were highlighted.[2]

| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |

| 22 | 52.4 | 2.09 (H-22b), 2.52 (dd, H-22a) |

| 23 | 204.0 | - |

| 24 | 125.2 | 6.16 (br s) |

| 25 | 157.0 | - |

| 26 | 27.7 | 1.91 (s, 3H) |

| 27 | 20.9 | 2.12 (s, 3H) |

Experimental Protocols

The following outlines the general methodologies employed for the isolation and spectroscopic analysis of this compound, based on established procedures for marine natural products.

Isolation and Purification

-

Extraction: The freeze-dried sponge material (Melophlus sarasinorum) is extracted multiple times with a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂).

-

Fractionation: The resulting crude extract is then subjected to fractionation using C-18 vacuum liquid chromatography, eluting with solvents of decreasing polarity.

-

Purification: The fractions containing the compounds of interest are further purified using High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[1]

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Sample Preparation: Samples are dissolved in deuterated methanol (CD₃OD).

-

Instrumentation: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).

-

Referencing: The residual solvent signals of CD₃OD are used as internal references (δH 3.31 and δC 49.0).

-

Data Analysis: The structure is elucidated by detailed analysis of the chemical shifts, coupling constants, and correlations observed in the various NMR spectra.

-

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

-

Instrumentation: HRESIMS data is obtained on a mass spectrometer equipped with an electrospray ionization source, typically a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Interpretation: The accurate mass measurement allows for the determination of the elemental composition and molecular formula of the compound.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a marine natural product and the logical relationships in its structure elucidation.

References

Sarasinoside C1: A Technical Whitepaper on Preliminary Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sarasinoside C1, a 30-norlanostane triterpenoid saponin isolated from the marine sponge Melophlus sarasinorum, has been a subject of preliminary investigation for its biological activities. This document provides a comprehensive overview of the existing, albeit limited, data on the bioactivity of this compound and related compounds. While specific quantitative data for this compound remains scarce in publicly available literature, this guide synthesizes the current knowledge to inform future research and drug discovery efforts. This paper presents available data on its cytotoxicity and antimicrobial activity, explores its potential as an antifouling agent through acetylcholinesterase inhibition, and outlines general experimental protocols and potential signaling pathways for further investigation.

Introduction

Marine sponges are a prolific source of novel secondary metabolites with diverse and potent biological activities. Among these, the sarasinosides, a class of triterpenoid saponins, have attracted attention for their unique chemical structures. This compound is distinguished by its 30-norlanostane core and a characteristic carbohydrate moiety. This technical guide aims to consolidate the preliminary screening data for this compound, provide detailed experimental methodologies for relevant assays, and propose potential mechanisms of action based on current understanding of saponin bioactivity.

Biological Activity of this compound

The preliminary biological screening of this compound has explored its potential in several areas, including cytotoxicity and antimicrobial effects. However, it is crucial to note that detailed, quantitative data for the purified compound is not extensively available.

Cytotoxicity Screening

Initial studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. The available data suggests that this compound exhibits no significant cytotoxicity at the highest concentrations tested in some assays. This is in contrast to some other saponins, which are known to possess potent cytotoxic effects.

Table 1: Summary of Preliminary Cytotoxicity Data for this compound

| Cell Line | Assay Type | Concentration | Result | Reference |

| Not Specified | Not Specified | Highest concentration tested | No significant activity | [1] |

Note: Specific cell lines and concentrations were cited as being in supplementary information and were not accessible in the primary literature.

Antimicrobial Activity

Similar to the cytotoxicity data, the antimicrobial activity of this compound was reported as not significant at the highest concentrations tested.[1] The lack of potent antimicrobial effects in these initial screens suggests that this compound may not be a promising lead for antibiotic development without further structural modification.

Table 2: Summary of Preliminary Antimicrobial Activity for this compound

| Microbial Strain | Assay Type | Concentration | Result | Reference |

| Not Specified | Not Specified | Highest concentration tested | No significant activity | [1] |

Note: Specific microbial strains and concentrations were cited as being in supplementary information and were not accessible in the primary literature.

Antifouling Potential

A study investigating the antifouling properties of metabolites from Melophlus sarasinorum identified this compound as a constituent of the sponge extract.[2] While the study did not report direct antifouling bioassay results for isolated this compound, it proposed a potential mechanism of action via the inhibition of acetylcholinesterase (AChE), a key enzyme in the larval settlement of many fouling organisms. Computational docking studies with related sarasinosides showed strong binding affinities to AChE.[2]

Table 3: Predicted Acetylcholinesterase (AChE) Inhibition for Sarasinoside Analogs (Computational Docking)

| Compound | Binding Affinity (kcal/mol) | Reference |

| Sarasinoside A1-A3, D, L, M, M2 | -8.2 to -9.6 | [2] |

Experimental Protocols

Detailed experimental protocols for the assays mentioned are provided below as a reference for researchers aiming to replicate or expand upon the preliminary screening of this compound.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilution: Perform a serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antifouling Bioassay (Barnacle Larval Settlement Assay)

This assay assesses the ability of a compound to inhibit the settlement of barnacle larvae.

-

Coating of Surfaces: Coat the wells of a multi-well plate with this compound dissolved in a suitable solvent and allow the solvent to evaporate.

-

Larval Collection: Collect competent barnacle cyprid larvae.

-

Larval Exposure: Add a known number of cyprid larvae (e.g., 20-30) to each well containing filtered seawater.

-

Incubation: Incubate the plates in the dark at a constant temperature for 24-48 hours.

-

Settlement Assessment: Count the number of settled and metamorphosed larvae under a stereomicroscope.

-

Data Analysis: Calculate the percentage of settlement inhibition relative to a control surface and determine the EC50 value (the concentration that inhibits 50% of larval settlement).

Potential Signaling Pathways and Mechanisms of Action

While the direct molecular targets of this compound are yet to be elucidated, the bioactivity of other saponins provides insights into potential signaling pathways that could be investigated.

Saponin-Induced Cell Death Pathways

Saponins are known to induce cell death through various mechanisms, often involving membrane interaction and the induction of apoptosis.[3]

Caption: Hypothetical saponin-induced cell death pathway.

Acetylcholinesterase Inhibition Pathway (Antifouling)

The proposed antifouling mechanism involves the inhibition of acetylcholinesterase, which is critical for neurotransmission in the larvae of fouling organisms.

Caption: Proposed mechanism of antifouling activity.

Experimental Workflow for Screening

A logical workflow is essential for the systematic evaluation of the biological activity of natural products like this compound.

Caption: General workflow for natural product screening.

Conclusion and Future Directions

The preliminary biological screening of this compound suggests limited potential as a cytotoxic or antimicrobial agent in its natural form. However, the hypothesis of acetylcholinesterase inhibition as an antifouling mechanism warrants further experimental validation. Future research should focus on:

-

Quantitative Bioassays: Performing dose-response studies with purified this compound to determine precise IC50 or EC50 values in a broader range of cell lines and microbial strains.

-

Mechanism of Action Studies: Investigating the direct interaction of this compound with purified acetylcholinesterase and exploring its effects on relevant signaling pathways in target organisms.

-

Structural Analogs: Synthesizing or isolating structural analogs of this compound to explore structure-activity relationships and potentially enhance its biological activities.

This technical guide provides a foundational understanding of the current knowledge surrounding this compound. It is intended to serve as a resource for the scientific community to guide future research efforts in unlocking the full therapeutic or biotechnological potential of this marine natural product.

References

Sarasinoside C1: A Deep Dive into a Marine-Derived Triterpenoid Saponin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational understanding of Sarasinoside C1, a 30-norlanostane triterpenoid saponin isolated from the marine sponge Melophlus sarasinorum. This document summarizes its chemical properties, biological activities, and the experimental methodologies used for its characterization, offering a comprehensive resource for those interested in its potential therapeutic applications.

Core Chemical and Physical Properties

This compound is a complex glycoside with a distinctive molecular structure. Its molecular formula has been determined as C₅₅H₈₇N₂O₂₀.[1][2] The structure was elucidated through a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS).[1][2] The carbohydrate component of this compound is a tetraose moiety, specifically β-d-Xylp-(1→6)-β-d-GlcNAcp-(1→2)-[β-d-GalNAcp-(1→4)]-β-d-Xylp.[1][3][4]

Biological Activity and Quantitative Data

While research on the specific biological activities of this compound is ongoing, preliminary studies and data from related sarasinosides suggest potential cytotoxic and other pharmacological effects. It is important to note that early evaluations of sarasinosides for biological activity, which reported cytotoxicity against K562 leukemia and A549 lung carcinoma cell lines with LC50 values between 7.4 and >100 μM, now consider them inactive by current standards.[1]

| Sarasinoside Analogue | Cell Line | Activity Type | Value | Reference |

| Sarasinoside A1 | P388 Leukemia | IC50 | 2.2 µM | [5] |

| Sarasinoside A1 | K562 Leukemia | IC50 | 5.0 µM | [5] |

| Sarasinoside A3 | Not Specified | IC50 | 13.3 µM | [5] |

| Sarasinoside B1 | Neuro-2a (mouse neuroblastoma) | IC50 | >10 µM | [1] |

| Sarasinoside M2 | Neuro-2a (mouse neuroblastoma) | IC50 | 5.8 ± 0.3 µM | [1] |

| Sarasinoside M2 | HepG2 (human hepatocyte carcinoma) | IC50 | >10 µM | [1] |

Experimental Protocols

Isolation and Purification of this compound

The following workflow outlines the general procedure for the isolation of this compound from its natural source.

Caption: General workflow for the isolation of this compound.

The freeze-dried sponge material (78.7 g) is extracted multiple times with a 1:1 mixture of methanol (CH₃OH) and dichloromethane (CH₂Cl₂).[1][2] The resulting crude extract is then subjected to fractionation using C-18 vacuum liquid chromatography with a gradient of solvents of decreasing polarity.[1][2] Fractions containing the target compound, typically those eluted with a 3:1 mixture of methanol and water and pure methanol, are further purified by high-performance liquid chromatography (HPLC) to yield pure this compound.[1][2]

Structure Elucidation

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Positive-mode high-resolution electrospray ionization mass spectrometry ((+)-HRESIMS) is used to determine the molecular formula of the compound.[1][2] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) experiments are conducted to elucidate the detailed connectivity and stereochemistry of the aglycone and the sugar moieties.[1] The obtained data is often compared with literature values for known sarasinosides.[1]

Potential Signaling Pathways and Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, studies on other sarasinosides suggest potential interactions with cellular membranes and enzymes. For instance, computational molecular docking studies on sarasinosides A1-A3, D, L, M, and M2 have shown robust binding affinities to acetylcholinesterase (AChE), suggesting a possible allosteric interaction. This indicates a potential for these compounds to act as antifouling agents by interfering with neurotransmission in fouling organisms. Further experimental validation is required to confirm this hypothesis and to determine if this compound shares this activity.

The cytotoxic effects observed for some sarasinosides could be attributed to various mechanisms, including the induction of apoptosis or cell cycle arrest. However, specific signaling pathways have not yet been identified for this compound. Future research should focus on elucidating the molecular targets and downstream signaling cascades affected by this compound to better understand its therapeutic potential.

Conclusion

This compound represents an intriguing natural product with a complex structure and potential for biological activity. This guide provides a summary of the current knowledge regarding its isolation, characterization, and reported activities. Further in-depth studies are necessary to fully understand its mechanism of action and to explore its potential as a lead compound in drug discovery and development. The detailed experimental protocols and compiled quantitative data herein serve as a valuable resource for researchers embarking on such investigations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea | Semantic Scholar [semanticscholar.org]

- 4. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance - PMC [pmc.ncbi.nlm.nih.gov]

The Ecological Role of Sarasinoside C1 in Marine Sponges: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ecological significance of Sarasinoside C1, a norlanostane-triterpenoid oligoglycoside derived from marine sponges. The document synthesizes current scientific knowledge on its chemical properties, biological activities, and the experimental methodologies used for its study, with a focus on its role as a chemical defense agent.

Introduction

Marine sponges, as sessile filter-feeders, have evolved a sophisticated arsenal of chemical defenses to deter predators, combat pathogens, and prevent biofouling. Among the vast array of bioactive secondary metabolites produced by sponges, sarasinosides, a class of triterpenoid glycosides, have garnered significant attention. This compound, first isolated from the Palauan marine sponge Asteropus sarasinosum, is a prominent member of this family. This guide explores the pivotal ecological function of this compound, particularly its role in the chemical defense mechanisms of its host sponges, such as Melophlus sarasinorum.

Chemical Structure and Properties

This compound is a complex molecule characterized by a norlanostane triterpenoid aglycone linked to an oligosaccharide chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₅H₈₈N₂O₂₀ | [1] |

| Molecular Weight | 1117.3 g/mol | [1] |

| Appearance | Yellowish, amorphous solid | [1] |

| Source Organisms | Asteropus sarasinosum, Melophlus sarasinorum | [1] |

Ecological Role: Chemical Defense and Antifouling Activity

The primary ecological role of this compound is believed to be chemical defense. Sponges like Melophlus sarasinorum exhibit chemical defenses that are evenly distributed throughout their tissues, deterring predation from fish and other marine organisms. While direct quantitative data on the feeding deterrence of purified this compound is limited, the presence of this and related compounds contributes to the overall unpalatability of the sponge.

A key aspect of this defensive strategy is the prevention of biofouling—the settlement and growth of organisms on the sponge's surface. Sarasinosides, as a group, have demonstrated significant antifouling properties.

Table 2: Antifouling and Related Biological Activities of Sarasinosides

| Compound/Extract | Activity | Organism/Target | Quantitative Data | Reference |

| Sarasinosides (mixture) | Antifouling | General | Significant difference in biofouling growth on treated surfaces (p<0.05) | [2] |

| Sarasinosides (mixture) | Acetylcholinesterase (AChE) Inhibition (in silico) | Acetylcholinesterase | Binding Affinities: -8.2 to -9.6 kcal/mol | [2] |

It is important to note that while a mixture of sarasinosides has shown potent antifouling activity, specific EC₅₀ values for this compound against common fouling organisms, such as barnacle larvae or marine bacteria, are not yet available in the published literature.

Proposed Mechanism of Action: Acetylcholinesterase Inhibition

The antifouling activity of sarasinosides is hypothesized to be mediated, at least in part, through the inhibition of acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of many marine invertebrates, including the larval stages of fouling organisms. By inhibiting AChE, these compounds may disrupt neurotransmission, leading to paralysis and preventing settlement.

Computational molecular docking studies have shown that sarasinosides exhibit robust binding affinities to AChE, comparable to known AChE inhibitors and commercial antifouling agents. This suggests a potential allosteric interaction with the enzyme. However, it is crucial to emphasize that this mechanism is currently based on in silico modeling, and experimental validation with purified this compound, including the determination of an IC₅₀ value, is still required to confirm this hypothesis.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Sarasinoside C1 using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation and purification of Sarasinoside C1, a bioactive triterpenoid saponin, from the marine sponge Melophlus sarasinorum. The protocol outlines the extraction of the sponge material, crude fractionation, and final purification using preparative High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a norlanostane-triterpenoid oligoglycoside first isolated from the marine sponge Asteropus sarasinosum and later found in Melophlus sarasinorum.[1] These compounds have garnered interest due to their potential biological activities. This protocol details a robust method for obtaining high-purity this compound for use in research and drug development.

The purification strategy involves a multi-step process beginning with solvent extraction of the sponge biomass, followed by a crude separation using vacuum liquid chromatography, and culminating in a high-resolution purification step using preparative reverse-phase HPLC.

Experimental Protocols

1. Extraction of Sponge Material

The initial step involves the extraction of the sponge tissue to obtain a crude extract containing the sarasinosides.

-

Materials:

-

Freeze-dried and ground Melophlus sarasinorum sponge tissue

-

Methanol (MeOH), HPLC grade

-

Dichloromethane (CH₂Cl₂), HPLC grade

-

Blender or homogenizer

-

Large glass beakers or flasks

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

-

-

Protocol:

-

Weigh the freeze-dried and ground sponge material.

-

In a large beaker, add the sponge material to a 1:1 (v/v) mixture of methanol and dichloromethane. Use a solvent volume that is approximately 10 times the weight of the sponge material (e.g., 1 liter of solvent for 100 g of sponge).

-

Homogenize the mixture using a blender or homogenizer for 15-20 minutes.

-

Allow the mixture to macerate for at least 4 hours at room temperature with occasional stirring.

-

Filter the mixture through a Büchner funnel to separate the solvent extract from the solid sponge residue.

-

Repeat the extraction process (steps 2-5) on the sponge residue two more times to ensure complete extraction of the target compounds.

-

Combine all the solvent extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

2. Crude Fractionation by Vacuum Liquid Chromatography (VLC)

The crude extract is then fractionated to separate compounds based on polarity, enriching the fraction containing this compound.

-

Materials:

-

Crude extract from the previous step

-

C18 reverse-phase silica gel

-

VLC column

-

Methanol (MeOH), HPLC grade

-

Deionized water (H₂O)

-

Collection flasks

-

-

Protocol:

-

Prepare a slurry of C18 silica gel in methanol and pack it into the VLC column.

-

Dissolve the crude extract in a minimal amount of methanol.

-

Load the dissolved extract onto the top of the packed C18 column.

-

Elute the column with a stepwise gradient of decreasing polarity, starting with 100% water and gradually increasing the proportion of methanol. A suggested gradient is as follows:

-

100% H₂O

-

75% H₂O : 25% MeOH

-

50% H₂O : 50% MeOH

-

25% H₂O : 75% MeOH

-

100% MeOH

-

-

Collect the fractions eluted with 75% MeOH in water and 100% MeOH, as these are reported to contain sarasinosides.[2]

-

Analyze the collected fractions by analytical HPLC to identify the fractions containing this compound.

-

Combine the fractions rich in this compound and concentrate them using a rotary evaporator.

-

3. High-Performance Liquid Chromatography (HPLC) Purification

The final purification of this compound is achieved using preparative reverse-phase HPLC.

-

Instrumentation and Materials:

-

Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

-

Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

-

Detector: UV detector or Evaporative Light Scattering Detector (ELSD).

-

Acetonitrile (ACN), HPLC grade.

-

Deionized water with 0.1% formic acid (v/v).

-

The enriched fraction containing this compound.

-

Syringe filters (0.45 µm).

-

-

Sample Preparation:

-

Preparative HPLC Method:

-

Column: Preparative C18 reverse-phase column (e.g., Polaris C8, 250 x 21.2 mm, 5 µm).[3]

-

Mobile Phase A: Deionized water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

-

Detection: UV at 205 nm or ELSD. Since sarasinosides are norlanostane triterpenoid saponins, they may lack a strong UV chromophore, making detection at low wavelengths necessary.[5][6]

-

Flow Rate: 20 mL/min.[3]

-

Injection Volume: Dependent on the concentration of the sample and the column capacity. Start with a smaller injection to scout the separation and then increase the loading.

-

Gradient Program: The following gradient is a starting point and may require optimization based on the specific column and system.[3]

-

| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |

| 0.0 | 65 | 35 |

| 9.0 | 65 | 35 |

| 39.0 | 40 | 60 |

| 43.0 | 40 | 60 |

| 50.0 | 10 | 90 |

| 57.0 | 65 | 35 |

| 60.0 | 65 | 35 |

-

Fraction Collection:

-

Set the fraction collector to trigger based on the detector signal (peak-based collection).[7][8]

-

Collect the peak corresponding to the retention time of this compound into separate vials.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with high purity (>95%).

-

Remove the solvent from the pooled fractions by lyophilization or evaporation under reduced pressure to obtain pure this compound.[4]

-

Data Presentation

Table 1: Preparative HPLC Parameters for this compound Purification

| Parameter | Value |

| Chromatographic System | Preparative HPLC |

| Column | C18 Reverse-Phase (250 x 21.2 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 20 mL/min |

| Detection | UV at 205 nm or ELSD |

| Injection Volume | Variable (optimized based on sample concentration) |

| Gradient | 35% to 60% B over 30 min, then to 90% B |

Visualizations

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Logical flow of the preparative HPLC purification step.

References

- 1. Structures of sarasinosides A1, B1, and C1; new norlanostane-triterpenoid oligoglycosides from the Palauan marine sponge Asteropus sarasinosum. | Semantic Scholar [semanticscholar.org]

- 2. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2022031359A1 - Purified saponins and chromatographic process for purification of same - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Lanostane-Type Saponins from Vitaliana primuliflora - PMC [pmc.ncbi.nlm.nih.gov]

- 6. html.rhhz.net [html.rhhz.net]

- 7. Developing Strategies for Preparative HPLC | Separation Science [sepscience.com]

- 8. gilson.com [gilson.com]

Determining the Elemental Composition of Sarasinoside C1 using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Application Note

Abstract

This application note details the protocol for determining the elemental composition of Sarasinoside C1, a complex triterpenoid saponin isolated from the marine sponge Melophlus sarasinorum. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to obtain accurate mass measurements, which are fundamental for the unambiguous confirmation of the molecular formula. This method is crucial for researchers in natural product chemistry, pharmacology, and drug development for the structural elucidation and characterization of novel compounds.

Introduction

Sarasinosides are a class of norlanostane-triterpenoid oligoglycosides that have demonstrated a range of biological activities, making them promising candidates for drug discovery.[1] this compound, a prominent member of this family, requires precise structural characterization to understand its structure-activity relationship. A critical first step in this process is the accurate determination of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for this purpose, providing mass measurements with high accuracy and resolution.[2][3][4] HRESIMS, in particular, is well-suited for the analysis of large, non-volatile, and thermally labile molecules like this compound.[5][6] This note provides a detailed methodology for the HRESIMS analysis of this compound.

Experimental Protocol

Sample Preparation

-

Isolation: this compound is isolated from the marine sponge Melophlus sarasinorum using standard chromatographic techniques.

-

Purity Check: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A purity of >95% is recommended for accurate HRESIMS analysis.

-

Sample Solution Preparation:

-

Accurately weigh approximately 1 mg of purified this compound.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or a mixture of acetonitrile and water (1:1, v/v), to create a stock solution of 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. The final concentration should be optimized based on instrument sensitivity.

-

To facilitate ionization, a small amount of an acid (e.g., 0.1% formic acid) can be added to the final solution for positive ion mode analysis.

-

HRESIMS Data Acquisition

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR) equipped with an electrospray ionization (ESI) source is used.

-

Ionization Mode: Positive ion mode is typically employed for the analysis of this compound to observe the protonated molecule [M+H]⁺.

-

Instrument Parameters: The following parameters should be optimized for the specific instrument being used. The values provided are typical starting points.

| Parameter | Value |

| Ion Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Capillary Voltage | 3.5 - 4.5 kV |

| Sheath Gas Flow Rate | 30 - 40 (arbitrary units) |

| Auxiliary Gas Flow Rate | 5 - 10 (arbitrary units) |

| Capillary Temperature | 275 - 325 °C |

| Mass Range | m/z 150 - 2000 |

| Resolution | > 70,000 FWHM |

| AGC Target | 1e6 |

| Maximum Injection Time | 100 ms |

-

Calibration: The mass spectrometer should be calibrated immediately prior to analysis using a standard calibration mixture appropriate for the mass range of interest to ensure high mass accuracy.

Data Analysis

-

Mass Spectrum Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺ of this compound in the acquired mass spectrum.

-

Elemental Composition Calculation: Utilize the instrument's software to calculate the elemental composition based on the accurate mass of the [M+H]⁺ ion. The software compares the measured mass with theoretical masses of all possible elemental combinations within a specified mass tolerance (typically < 5 ppm).

-

Constraints for Calculation: To narrow down the possible molecular formulas, apply the following constraints based on prior knowledge of the compound class:

-

Elements: C, H, N, O

-

Mass Tolerance: ≤ 5 ppm

-

Double Bond Equivalents (DBE): An appropriate range based on the proposed structure.

-

Nitrogen Rule: Apply the nitrogen rule to determine if the number of nitrogen atoms is even or odd.[4]

-

Results and Data Presentation

The HRESIMS analysis of this compound in positive ion mode reveals a prominent peak for the protonated molecule [M+H]⁺.

Table 1: HRESIMS Data for this compound

| Adduct | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Composition |

| [M+H]⁺ | 1097.6000 | 1097.5956 | 4.0 | C₅₅H₈₉N₂O₂₀ |

Note: The measured m/z value is based on previously reported data for this compound.[7] The elemental composition C₅₅H₈₇N₂O₂₀ corresponds to the neutral molecule, leading to the protonated ion C₅₅H₈₈N₂O₂₀⁺ in the mass spectrometer. Another source suggests the neutral formula C₅₅H₈₈N₂O₂₀.[8] The presented data is consistent with these findings.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the elemental composition of this compound.

Conclusion

High-Resolution Electrospray Ionization Mass Spectrometry is a powerful and essential technique for the accurate determination of the elemental composition of complex natural products like this compound. The protocol outlined in this application note provides a reliable method for obtaining high-quality data, which is a prerequisite for the complete structural elucidation and further investigation of the biological properties of this and other similar marine natural products.[9][10][11]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. HRESIMS: Significance and symbolism [wisdomlib.org]

- 4. as.uky.edu [as.uky.edu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Additional Sarasinosides from the Marine Sponge Melophlus sarasinorum Collected from the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Semiochemical compound: this compound | C55H88N2O20 [pherobase.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New Drug Discovery Technique May Unlock Trove of Marine Compounds [today.ucsd.edu]

- 11. Advances in Exploring the Therapeutic Potential of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Cytotoxicity of Sarasinoside C1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sarasinoside C1 is a 30-norlanostane triterpenoid saponin originally isolated from the marine sponge Melophlus sarasinorum.[1] Emerging research indicates its potential as a cytotoxic agent against various cancer cell lines, suggesting its promise in the development of novel anticancer therapeutics. This compound has been observed to induce early apoptosis in Ehrlich carcinoma cells and to activate calcium ion influx in mouse spleenocytes.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, including methods for determining cell viability, investigating the apoptotic pathway, and measuring intracellular calcium mobilization.

Data Presentation

Table 1: Reported Cytotoxicity of Sarasinoside Analogs

For comparative purposes, the following table summarizes the reported cytotoxic activities of other sarasinoside compounds, which can inform the selection of appropriate concentration ranges for this compound.

| Compound | Cell Line | IC50 (µM) | Reference |

| Sarasinoside B1 | Neuro-2a (mouse neuroblastoma) | ~ 5-18 | [2] |

| HepG2 (human hepatocyte carcinoma) | ~ 5-18 | [2] | |

| Sarasinoside M2 | Neuro-2a (mouse neuroblastoma) | ~ 5-18 | [2] |

| HepG2 (human hepatocyte carcinoma) | ~ 5-18 | [2] |

Experimental Protocols

A comprehensive assessment of this compound's cytotoxic effects can be achieved through a multi-assay approach. The following protocols outline the determination of cell viability via the MTT assay, the investigation of apoptosis through caspase activation, and the measurement of intracellular calcium influx.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[3][4]

Materials:

-

This compound (dissolved in DMSO to create a stock solution)

-

Selected cancer cell lines (e.g., A549, HepG2, K562)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microplates

-

Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[4]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range, based on related compounds, is 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Caspase-3/7 Activity Assay

A key indicator of apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[5] Fluorometric or colorimetric assays can be used to measure their activity.

Materials:

-

This compound

-

Cancer cell lines

-

96-well, black, clear-bottom plates (for fluorometric assays) or standard 96-well plates (for colorimetric assays)

-

Caspase-3/7 assay kit (containing a substrate like Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)

-

Cell lysis buffer

-

Microplate reader (fluorometer or spectrophotometer)

Protocol:

-

Cell Treatment: Seed and treat cells with this compound at concentrations around the determined IC50 value for a specified period (e.g., 24 hours), as described in the MTT assay protocol.

-

Cell Lysis: After treatment, lyse the cells according to the caspase assay kit manufacturer's instructions. This typically involves washing the cells with PBS and then adding a lysis buffer.

-

Substrate Addition: Add the caspase-3/7 substrate to the cell lysates in each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light for fluorometric assays.[6]

-

Signal Measurement: Measure the absorbance at 405 nm for the colorimetric assay or the fluorescence with excitation at ~380 nm and emission at ~440 nm for the fluorometric assay.[7]

-

Data Analysis: Compare the signal from the this compound-treated cells to the untreated control to determine the fold-increase in caspase-3/7 activity.

Intracellular Calcium Influx Measurement

Given that this compound has been shown to activate Ca²⁺ influx, a calcium flux assay can elucidate this aspect of its mechanism of action.

Materials:

-

This compound

-

Cancer cell lines

-

Fluorescent calcium indicator dye (e.g., Indo-1 AM or Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer containing calcium

-

96-well, black, clear-bottom plates

-

Fluorometric microplate reader with kinetic reading capabilities or a flow cytometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate and allow them to attach overnight.

-

Dye Loading: Remove the culture medium and wash the cells with HBSS. Load the cells with a fluorescent calcium indicator dye (e.g., 1-5 µM Indo-1 AM) in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with HBSS to remove any extracellular dye. Add 100 µL of HBSS to each well.

-

Baseline Measurement: Measure the baseline fluorescence for a short period (e.g., 1-2 minutes) using the kinetic mode of the microplate reader or flow cytometer.

-

Compound Addition: Add this compound at a concentration known to induce a cytotoxic effect.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity over time (e.g., every few seconds for 5-10 minutes) to monitor changes in intracellular calcium levels.

-

Data Analysis: Plot the fluorescence intensity over time to visualize the calcium influx profile induced by this compound. The peak fluorescence intensity and the rate of increase can be quantified.

Mandatory Visualization

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Caption: Putative signaling pathway for this compound-induced apoptosis.

References

- 1. Apoptosis Assay (Caspase-3 Activation) [bio-protocol.org]

- 2. A new sarasinoside congener, sarasinoside M2, from a marine sponge collected in the Solomon Islands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Cell lines for testing the anticancer activity of Sarasinoside C1

A Promising Marine-Derived Saponin for Oncological Investigation

Sarasinoside C1, a 30-norlanostane triterpenoid saponin originally isolated from the marine sponge Melophlus sarasinorum, represents a molecule of interest for cancer research.[1] While comprehensive studies on the specific anticancer activities of this compound are currently limited in publicly available literature, the broader class of sarasinosides has demonstrated cytotoxic effects against various tumor cell lines, suggesting the potential of this compound as a novel therapeutic agent.[1]

This document provides a framework for researchers, scientists, and drug development professionals to investigate the anticancer properties of this compound. It outlines recommended cell lines for initial screening, detailed protocols for key experiments, and potential signaling pathways for mechanistic studies.

Recommended Cell Lines for Anticancer Activity Screening

Based on the general activity of related marine-derived compounds and the common models for cancer research, the following human cancer cell lines are recommended for initial screening of this compound's cytotoxic and antiproliferative effects.

Table 1: Suggested Human Cancer Cell Lines for Screening this compound

| Cancer Type | Cell Line | Key Characteristics |

| Lung Cancer | A549 | Adenocarcinoma; widely used and well-characterized. |

| NCI-H460 | Large cell carcinoma; another common model for lung cancer studies. | |

| Colon Cancer | HCT116 | Colorectal carcinoma; known for its use in apoptosis and cell cycle studies. |

| HT-29 | Colorectal adenocarcinoma; forms well-differentiated tumors in vivo. | |

| Breast Cancer | MCF-7 | Estrogen receptor-positive (ER+); a standard for breast cancer research. |

| MDA-MB-231 | Triple-negative breast cancer (TNBC); represents a more aggressive subtype. | |

| Leukemia | K562 | Chronic myelogenous leukemia; suspension cell line, useful for certain assays. |

| HL-60 | Acute promyelocytic leukemia; can be induced to differentiate. |

Experimental Protocols

The following are detailed protocols for fundamental assays to determine the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Caption: Hypothesized signaling pathways affected by this compound.

Further research into the anticancer potential of this compound is warranted. The protocols and cell line recommendations provided here offer a starting point for a systematic evaluation of its efficacy and mechanism of action, contributing to the discovery of new marine-derived anticancer agents.

References

Application Notes and Protocols for Evaluating the Antifouling Properties of Sarasinoside C1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodology for evaluating the antifouling properties of Sarasinoside C1, a marine-derived norlanostane-triterpenoid oligoglycoside. The protocols outlined below detail the experimental procedures for assessing its efficacy in preventing the settlement of common fouling organisms and its potential toxicity to non-target marine life. Furthermore, a method to investigate its potential mechanism of action through acetylcholinesterase (AChE) inhibition is described.

Overview of this compound and Antifouling Activity

This compound is a natural product isolated from marine sponges of the genus Melophlus and Asteropus. Recent studies have highlighted the potential of sarasinosides as environmentally friendly antifouling agents. Their mechanism of action is hypothesized to involve the inhibition of key enzymes in fouling organisms, such as acetylcholinesterase (AChE), which is crucial for larval settlement.[1][2] This document provides the necessary protocols to investigate these properties systematically.

Data Presentation: Quantitative Analysis of this compound Antifouling Properties

To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in the following standardized tables.

Table 1: Antifouling Efficacy of this compound against Amphibalanus amphitrite Larval Settlement

| Concentration (µg/mL) | Number of Settled Larvae (Mean ± SD) | Inhibition Rate (%) | EC50 (µg/mL) |

| Control (0) | 0 | ||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 |

Table 2: Acute Toxicity of this compound to Artemia salina Nauplii

| Concentration (µg/mL) | Number of Surviving Nauplii (Mean ± SD) | Mortality Rate (%) | LC50 (µg/mL) |

| Control (0) | 0 | ||

| 10 | |||

| 25 | |||

| 50 | |||

| 100 | |||

| 200 |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Concentration (µg/mL) | AChE Activity (Mean ± SD) | Inhibition Rate (%) | IC50 (µg/mL) |

| Control (0) | 0 | ||

| 1 | |||

| 5 | |||

| 10 | |||

| 25 | |||

| 50 |

Experimental Protocols

Barnacle Larval Settlement Assay

This protocol details the procedure to assess the ability of this compound to inhibit the settlement of cyprid larvae of the barnacle Amphibalanus amphitrite, a common and significant fouling organism.[3][4]

Materials:

-

Amphibalanus amphitrite cyprid larvae

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Filtered seawater (FSW)

-

24-well polystyrene plates

-

Stereomicroscope

Protocol:

-

Prepare a series of working solutions of this compound by diluting the stock solution with FSW to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.

-

Add 1 mL of each working solution to the respective wells of a 24-well plate. Include a solvent control (FSW with the same concentration of solvent as the test wells) and a negative control (FSW only).

-

Carefully transfer 10-15 healthy, actively swimming cyprid larvae into each well.

-

Incubate the plates in the dark at a constant temperature (e.g., 25°C) for 24 to 48 hours.

-

Following incubation, count the number of settled and metamorphosed larvae in each well under a stereomicroscope. Larvae that have firmly attached to the surface and undergone metamorphosis are considered settled.

-

Calculate the settlement inhibition rate for each concentration using the formula: Inhibition (%) = [(Number of settled in control - Number of settled in treatment) / Number of settled in control] x 100

-

Determine the EC50 value (the concentration that inhibits 50% of larval settlement) using appropriate statistical software.

Acute Toxicity Assay on Non-Target Organism (Artemia salina)

This protocol assesses the acute toxicity of this compound on the brine shrimp Artemia salina, a standard non-target organism in ecotoxicological studies.[5][6][7]

Materials:

-

Artemia salina cysts

-

Artificial seawater (ASW) or natural seawater (30-35 ppt salinity)

-

This compound stock solution

-

24-well plates

-

Light source for hatching

-

Pipettes

Protocol:

-

Hatch Artemia salina cysts in a container with seawater under constant illumination and aeration for 24-48 hours.

-

Prepare a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) in seawater. Include a solvent control and a negative control.

-

Once hatched, collect the nauplii and transfer 10-15 individuals into each well of a 24-well plate containing 1 mL of the corresponding test solution.

-

Incubate the plates for 24 hours under a 12:12 hour light:dark cycle at 25-28°C.

-

After 24 hours, count the number of surviving nauplii in each well. Nauplii that do not exhibit any movement for 10 seconds are considered dead.

-

Calculate the mortality rate for each concentration: Mortality (%) = [(Number of dead in treatment) / (Total number of nauplii)] x 100

-

Determine the LC50 value (the concentration that is lethal to 50% of the nauplii) using appropriate statistical analysis.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to determine the inhibitory effect of this compound on AChE activity.[8][9][10]

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare fresh solutions of ATCI and DTNB in the Tris-HCl buffer.

-

Prepare serial dilutions of this compound in the buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

140 µL of Tris-HCl buffer

-

20 µL of DTNB solution

-

10 µL of this compound solution (or buffer for the control)

-

10 µL of AChE solution

-

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.

-